7-Aminobenzo[D]thiazole-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1196151-34-4 |
|---|---|
Molecular Formula |
C7H6N2S2 |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
7-amino-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H6N2S2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,8H2,(H,9,10) |
InChI Key |
WUZZDDHBFBVBMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=S)S2)N |
Origin of Product |
United States |
Chemical Reactivity and Advanced Transformations of 7 Aminobenzo D Thiazole 2 Thiol
Reactivity of the 7-Amino Group
The 7-amino group, an electron-donating substituent on the benzothiazole (B30560) ring, readily participates in a variety of chemical reactions typical of primary aromatic amines. Its nucleophilic nature is the primary driver for its reactivity, enabling substitutions, acylations, and condensations.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the 7-amino group allows it to act as a nucleophile, attacking electron-deficient centers. This reactivity is harnessed in various alkylation reactions. For instance, the primary amino group of aminobenzothiazoles can be alkylated by highly reactive halides. In some cases, monoalkylation is followed by tautomerization to facilitate dialkylation, although the formation of dialkylated products can be influenced by the presence of other substituents on the benzothiazole ring nih.gov.
The nucleophilicity of aminothiazole derivatives has been quantified and compared, providing a basis for predicting their reactivity in nucleophilic substitution reactions researchgate.net. The reaction of aminobenzothiazole with monochloroacetyl chloride to form (1-chloroacetyl)-2-aminobenzothiazole is a key step in the synthesis of more complex derivatives, where the initial acylation is followed by a nucleophilic substitution with an amine nih.gov.
Table 1: Examples of Nucleophilic Substitution Reactions on Aminobenzothiazole Derivatives
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| Aminobenzothiazole | 7-chloro-4,6-dinitrobenzofuroxane | Mono- and Dialkylated Aminobenzothiazoles | nih.gov |
| 2-Aminobenzothiazole (B30445) | Monochloroacetyl chloride | (1-chloroacetyl)-2-aminobenzothiazole | nih.gov |
Acylation and Sulfonylation Reactions
The 7-amino group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a common strategy for introducing a wide range of functional groups and for the synthesis of biologically active molecules. The acylation of the amino group in aminobenzothiazoles can be achieved with reagents like chloroacetyl chloride, which can then be further functionalized nih.gov.
Sulfonylation of the amino group is another important transformation, leading to the formation of sulfonamides. For example, the free amino group of a reduced 6-nitro-2-aminobenzothiazole derivative can be sulfonylated using arenesulfonyl chlorides nih.gov. This reaction is crucial for the synthesis of benzothiazole-disulfonamide scaffolds with potential biological activities nih.gov.
Table 2: Acylation and Sulfonylation Reactions of Aminobenzothiazole Derivatives
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 6-amino-2-aminobenzothiazole derivative | Arenesulfonyl chlorides | Benzothiazole-disulfonamide | nih.gov |
| Aminobenzothiazole | Chloroacetyl chloride | N-Chloroacetylated aminobenzothiazole | nih.gov |
Condensation Reactions (e.g., Schiff Base Formation)
The reaction of the primary amino group with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration mdpi.com. The formation of Schiff bases from 2-aminobenzothiazole and various aldehydes is a well-established synthetic route to a diverse range of derivatives mdpi.com. These reactions are often carried out in polar protic solvents like ethanol or methanol mdpi.com.
The mechanism of Schiff base formation involves a series of reversible steps, starting with the nucleophilic attack of the amine on the carbonyl group to form a carbinolamine intermediate. This is followed by an intramolecular proton transfer and subsequent elimination of a water molecule to yield the imine.
Table 3: Synthesis of Schiff Bases from 2-Aminobenzothiazole
| Amine Component | Carbonyl Component | Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2-amino benzo[d]thiazole | Aromatic aldehyde | Mo-Al2O3 composite / p-toluene sulphonic acid | Methanol | Schiff Base | mdpi.com |
Diazotization and Subsequent Functionalization
The 7-amino group can be converted to a diazonium salt through a process called diazotization. This reaction involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures. The resulting diazonium salts are versatile intermediates in organic synthesis.
Diazonium salts derived from 7-aminobenzothiazoles have been shown to undergo rearrangement to form derivatives of 7-amino-1,2,3-benzothiadiazole. This rearrangement proceeds through the formation of 7-acylamino-1,2,3-benzothiadiazoles. The presence of certain metal salts can influence the reaction pathway, favoring the rearrangement over standard reactions that involve the elimination of nitrogen gas.
Reactivity of the 2-Thiol Group
The 2-thiol group, also known as a mercapto group, is another key reactive center in 7-Aminobenzo[d]thiazole-2-thiol. Its reactivity is primarily governed by the sulfur atom, which can act as a nucleophile and is susceptible to oxidation.
Thiol-Disulfide Interconversions
Thiols can be oxidized to form disulfides, and conversely, disulfides can be reduced back to thiols. This reversible process is known as thiol-disulfide interconversion. The thiol-disulfide exchange reaction proceeds through a nucleophilic substitution pathway, where a thiolate anion (RS⁻) acts as the nucleophile attacking a disulfide bond.
This dynamic nature of the disulfide bond is fundamental in various chemical and biological systems. The interconversion can be initiated by changes in the redox environment or pH. In the context of this compound, the 2-thiol group can participate in such exchange reactions, allowing for the formation of disulfide-linked dimers or conjugates with other thiol-containing molecules. This reactivity is crucial for the design of stimulus-responsive materials and self-healing systems.
Alkylation Reactions of the Thiol Moiety
The thiol group at the C2 position of the benzothiazole ring is a primary site for alkylation reactions. This nucleophilic sulfur atom readily reacts with various electrophilic alkylating agents, leading to the formation of S-alkylated derivatives. While extensive research specifically on the 7-amino substituted compound is limited, the reactivity can be inferred from studies on the parent 2-mercaptobenzothiazole (B37678) scaffold.
The general reaction involves the deprotonation of the thiol group to form a more nucleophilic thiolate anion, which then attacks the alkylating agent. A common example of this transformation is the reaction of 2-mercaptobenzothiazole with chloroacetic acid in a basic medium to yield 2-thioacetic acid benzothiazole thescipub.com. This S-alkylation is a foundational method for introducing a variety of functional groups to the sulfur atom, thereby modifying the compound's properties for different applications.
The presence of the 7-amino group is expected to increase the electron density of the entire ring system, which could potentially influence the nucleophilicity of the exocyclic sulfur atom. However, the fundamental S-alkylation pathway remains a key transformation for this class of compounds.
Table 1: Examples of Alkylation Reactions on the Benzothiazole-2-thiol Scaffold
| Reactant | Alkylating Agent | Product | Reference |
|---|---|---|---|
| 2-Mercaptobenzothiazole | Chloroacetic Acid | 2-Thioacetic acid benzothiazole | thescipub.com |
Note: The table includes an example of N-alkylation on the related 2-aminobenzothiazole to illustrate the reactivity of the heterocyclic core, although the primary focus of this section is S-alkylation of the thiol moiety.
Reactivity with Metal Species
The benzothiazole-2-thiol structure possesses multiple coordination sites, making it an effective ligand for a variety of metal ions. Coordination can occur through the endocyclic nitrogen atom of the thiazole (B1198619) ring and the exocyclic sulfur atom of the thiol group, forming stable chelate rings. The ability of 2-aminobenzothiazole derivatives and related structures to form coordination complexes with transition metals is well-documented researchgate.net.
Schiff bases derived from 2-aminobenzothiazole derivatives have been shown to form stable octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II) nih.govacs.org. Similarly, 2-thioacetic acid benzothiazole, an S-alkylated derivative, forms complexes with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II), with proposed geometries being tetrahedral for most and square planar for the copper complex thescipub.com.
The coordination involves the metal ion binding to the nitrogen and a deprotonated oxygen or sulfur atom, leading to the formation of stable metal chelates. The 7-amino group in this compound could also participate in coordination or modulate the electronic properties of the primary coordination sites (thiazole nitrogen and thiol sulfur), influencing the stability and geometry of the resulting metal complexes.
Table 2: Metal Complexes of Benzothiazole Derivatives
| Ligand | Metal Ion | Proposed Geometry | Reference |
|---|---|---|---|
| 2-Thioacetic acid benzothiazole | Ni(II), Zn(II), Cd(II), Sn(II) | Tetrahedral | thescipub.com |
| 2-Thioacetic acid benzothiazole | Cu(II) | Square Planar | thescipub.com |
| Schiff base of 6-ethoxy-1,3-benzothiazole-2-amine | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | nih.gov |
Ring System Functionalization and Modifications
Beyond reactions at the thiol group, the benzothiazole ring system itself is amenable to functionalization, particularly on the fused benzene (B151609) ring. These modifications are crucial for tuning the electronic and biological properties of the molecule.
Electrophilic Aromatic Substitution on the Benzene Ring
The fused benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In the case of this compound, the amino group at position 7 is a powerful activating group and is ortho-, para- directing.
A systematic study on the bromination of aminobenzothiazoles provides direct insight into this reactivity. rsc.org When 7-aminobenzothiazole is treated with bromine in chloroform, substitution occurs at the positions ortho and para to the activating amino group. The major products are the 4-bromo and 4,6-dibromo derivatives. This demonstrates the strong directing influence of the C7-amino group, which overrides the deactivating effect of the thiazole moiety. The reaction with one mole of bromine yields a mixture of 7-amino-4-bromobenzothiazole and 7-amino-4,6-dibromobenzothiazole rsc.org.
Table 3: Bromination of 7-Aminobenzothiazole in Chloroform
| Moles of Bromine | Product | Yield (%) | Reference |
|---|---|---|---|
| 1 | 7-Amino-4-bromobenzothiazole | 33 | rsc.org |
Heterocycle Variants and Their Impact on Properties
Modifying the core this compound structure by incorporating other heterocyclic rings or functional groups leads to new derivatives with significantly altered biological and physical properties. The 2-aminobenzothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, and its derivatives exhibit a wide range of activities nih.govucl.ac.be.
For example, the synthesis of derivatives by attaching various heterocyclic rings (like pyridine, pyrimidine, and thiazole) to the 2-amino position of the benzothiazole core has produced compounds with potent anticancer activities tandfonline.com. Annulation reactions, where additional rings are fused to the benzothiazole system, can create complex polycyclic structures like imidazo[2,1-b]benzothiazoles, which are investigated for various therapeutic properties including antiviral and anti-inflammatory activity mdpi.comnih.gov. The introduction of piperazine moieties has been explored for developing novel anticancer agents nih.gov.
These modifications highlight the versatility of the benzothiazole nucleus as a template for drug discovery. The properties of the resulting compounds are highly dependent on the nature and position of the substituents and the type of fused or attached heterocyclic systems.
Table 4: Impact of Structural Modification on the Properties of Benzothiazole Derivatives
| Structural Modification | Resulting Compound Class | Observed Impact on Properties | Reference |
|---|---|---|---|
| Attachment of pyridinyl-2-amine at C2 | Pyridinyl-2-amine linked benzothiazoles | Potent and broad-spectrum anticancer activity | tandfonline.com |
| Fusion of an imidazole ring | Imidazo[2,1-b]benzothiazoles | Antiviral, anti-inflammatory, antitumor activity | mdpi.comnih.gov |
| Attachment of piperazine moiety | Benzothiazole-piperazine derivatives | Anticancer activity | nih.gov |
Coordination Chemistry of 7 Aminobenzo D Thiazole 2 Thiol and Derivatives
Ligand Properties of 7-Aminobenzo[d]thiazole-2-thiol
This compound is a heterocyclic compound featuring a benzothiazole (B30560) core with an amino group at the 7-position and a thiol group at the 2-position. This arrangement of functional groups imparts specific ligand properties that are crucial for its coordination behavior. The molecule can exist in tautomeric forms, primarily the thiol and thione forms. The presence of nitrogen, sulfur, and the amino group provides multiple potential donor sites for coordination with metal ions.
The coordination versatility of similar thiazole-containing ligands is well-documented. researchgate.net These ligands can act as monodentate, bidentate, or bridging ligands, depending on the reaction conditions and the nature of the metal ion. In the case of this compound, the nitrogen atom of the thiazole (B1198619) ring, the exocyclic sulfur atom of the thiol/thione group, and the nitrogen atom of the amino group are all potential coordination sites. This poly-dentate nature allows for the formation of stable chelate rings with metal ions, a common feature observed in related systems. nih.govmarquette.edu
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ligands containing the aminobenzothiazole scaffold is a subject of ongoing research. researchgate.netmdpi.com The general approach involves the reaction of a salt of the desired metal ion with the ligand in a suitable solvent.
Complexation with Transition Metal Ions (e.g., Cu(II), Mn(II), Zn(II), Ni(II), Co(II))
The complexation of this compound and its derivatives with various transition metal ions has been explored. Studies on related aminothiazole and benzothiazole ligands demonstrate their ability to form stable complexes with divalent transition metals such as Cu(II), Mn(II), Zn(II), Ni(II), and Co(II). nih.govnih.govresearchgate.net The synthesis typically involves mixing a solution of the metal salt (e.g., chloride or acetate) with a solution of the ligand, often with heating or refluxing to facilitate the reaction. nih.govnih.gov The resulting metal complexes often precipitate from the solution and can be isolated by filtration. The stoichiometry of these complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. nih.govnih.gov
Structural Elucidation of Coordination Compounds
The characterization of these metal complexes is carried out using a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Changes in the vibrational frequencies of the C=N, C-S, and N-H bonds upon complexation provide evidence of the involvement of the respective functional groups in coordination.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment. nih.gov Charge transfer bands, often of high intensity, can also be observed. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons near the coordination sites upon complexation. nih.govnih.gov
Mass Spectrometry: Mass spectrometry helps in determining the molecular weight of the complexes and confirming their stoichiometry. nih.gov
Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and thus the oxidation state and geometry of the metal ion. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and coordination geometry of the metal center. marquette.eduresearchgate.net
Proposed Coordination Geometries
Based on the data obtained from the characterization techniques mentioned above, coordination geometries for the metal complexes can be proposed. For transition metal complexes of related thiazole-based ligands, various geometries have been observed. Octahedral geometries are commonly proposed for complexes with a 1:2 metal-to-ligand ratio, where the ligand acts as a bidentate chelating agent and two other coordinating species (like solvent molecules or counter-ions) complete the coordination sphere. dntb.gov.uascirp.org Tetrahedral and square planar geometries are also frequently encountered, particularly for Zn(II) and Cu(II) complexes, respectively. nih.govresearchgate.netresearchgate.net The specific geometry adopted depends on factors such as the size and electronic configuration of the metal ion, the steric bulk of the ligand, and the reaction conditions.
Theoretical Studies on Metal-Ligand Interactions
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the nature of metal-ligand interactions in coordination compounds. nih.govdntb.gov.uamedjchem.com These studies provide insights into the electronic structure, bonding, and reactivity of the complexes.
Theoretical calculations can be used to:
Optimize the geometry of the complexes and compare the calculated structural parameters with experimental data. medjchem.com
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and reactivity of the complexes. nih.gov
Calculate the interaction energies between the metal ion and the ligand to assess the stability of the complexes and the selectivity for different metal ions. researchgate.net
Perform Natural Bond Orbital (NBO) analysis to investigate the nature of the coordinate bonds and charge transfer interactions.
Simulate the vibrational spectra and compare them with experimental IR and Raman spectra to aid in band assignments.
For instance, DFT studies on similar systems have been used to explore the optimized geometrical structures, molecular electrostatic potential (MEP) surfaces, and frontier molecular orbital energies. nih.govdntb.gov.ua Such theoretical investigations complement experimental findings and provide a deeper understanding of the coordination chemistry of this compound and its derivatives.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N NMR for tautomerism)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 7-Aminobenzo[d]thiazole-2-thiol, offering deep insights into its tautomeric forms. The compound can exist in equilibrium between the thione/amino form and the thiol/imino form, and NMR is uniquely capable of distinguishing between these states.
Tautomerism: The key equilibrium is between 7-amino-3H-benzo[d]thiazole-2-thione and this compound. Theoretical studies on the parent 2-aminobenzothiazole (B30445) suggest that the amino form is generally more stable, but protonation can lead to the formation of a 2-aminobenzothiazolinium cation, which acts as an intermediate between the amino and the less stable imino tautomer. researchgate.net This dynamic is highly sensitive to the solvent and pH.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo ring, as well as exchangeable protons from the amino (-NH₂) and thiol (-SH) or thiazoline (B8809763) (-NH) groups. The aromatic region would display signals for H-4, H-5, and H-6, with coupling patterns determined by their positions. The chemical shifts of the -NH₂ and -SH/-NH protons are highly dependent on the solvent, concentration, and temperature, and their broadness can indicate chemical exchange. In studies of related aminothiazole compounds, amine protons appear as distinct signals. researchgate.net
¹³C NMR: The carbon spectrum provides critical information, particularly the chemical shift of the C-2 carbon. A signal in the range of ~170-190 ppm is characteristic of a thione (C=S) carbon, whereas a signal further upfield would suggest a thiol (C-S) form. Complete assignments for related benzothiazole (B30560) derivatives have been achieved using 2D NMR techniques like HSQC and HMBC, which would be essential for unambiguously assigning the carbons in this compound. nih.gov
¹⁵N NMR: This technique is exceptionally powerful for resolving the amino-imino tautomerism. It can differentiate the nitrogen environments of the exocyclic amino group (-NH₂) from the endocyclic thiazole (B1198619) nitrogen. Cross-polarization magic angle spinning (CPMAS) ¹⁵N NMR studies on 2-aminobenzothiazole have successfully identified the nitrogen atoms as the primary sites of interaction and bonding. researchgate.net Such an analysis would definitively determine whether the exocyclic nitrogen is an amino group or an imino group in the solid state.
Table 1: Expected ¹H and ¹³C NMR Data for this compound This table is predictive, based on data from analogous compounds.
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (H-4, H-5, H-6) | 6.5 - 7.5 | Specific shifts and coupling constants depend on substitution. |
| Amino (NH₂) | 5.0 - 7.0 | Broad, exchangeable signal. Position is solvent-dependent. | |
| Thiol (SH) / Imine (NH) | 11.0 - 14.0 | Broad, exchangeable signal, highly indicative of the dominant tautomer. | |
| ¹³C | C-2 | 170 - 190 | Key indicator of thione (C=S) vs. thiol (C-S) tautomer. |
| C-4, C-5, C-6, C-7a | 110 - 140 | Aromatic carbons. | |
| C-7 (C-NH₂) | 145 - 155 | Carbon bearing the amino group. | |
| C-3a | ~150 | Bridgehead carbon. |
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in the molecule and to probe the tautomeric equilibrium. The spectrum reveals characteristic stretching and bending frequencies for the bonds within the molecule.
For this compound, key diagnostic bands include:
N-H Vibrations: The amino group (-NH₂) will show symmetric and asymmetric stretching bands, typically in the 3300-3500 cm⁻¹ region. ulpgc.es
S-H vs. N-H Vibrations: The presence of a weak S-H stretching band around 2500-2600 cm⁻¹ would be strong evidence for the thiol tautomer. Conversely, a broad N-H stretching band around 3100-3200 cm⁻¹, associated with the thiazoline ring, would indicate the thione tautomer.
C=S Vibration: A strong absorption band in the region of 1050-1250 cm⁻¹ is characteristic of the thiocarbonyl (C=S) group and is a key marker for the thione form. spectrabase.com
C=N and C=C Vibrations: Stretching vibrations for the C=N bond of the thiazole ring and the C=C bonds of the aromatic system are expected in the 1500-1650 cm⁻¹ range. rsc.orgresearchgate.net
C-S Vibration: The C-S stretching frequency, typically appearing around 600-800 cm⁻¹, can also provide structural information. researchgate.net
The relative intensities and positions of these bands can shift depending on hydrogen bonding and the solid-state packing of the molecules.
Table 2: Principal FT-IR Absorption Bands for this compound This table is predictive, based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Tautomer Indicated |
|---|---|---|---|
| N-H Stretch (asymmetric) | -NH₂ | 3400 - 3500 | Amino |
| N-H Stretch (symmetric) | -NH₂ | 3300 - 3400 | Amino |
| N-H Stretch | >N-H | 3100 - 3200 | Thione |
| S-H Stretch | -SH | 2500 - 2600 | Thiol |
| C=N / C=C Stretch | Thiazole / Benzene (B151609) Ring | 1500 - 1650 | Both |
| C=S Stretch | >C=S | 1050 - 1250 | Thione |
| C-S Stretch | Ring C-S | 600 - 800 | Both |
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural confirmation. For this compound (C₇H₆N₂S₂), the calculated exact mass is approximately 182.00 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 182. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. rsc.org The fragmentation pattern of benzothiazoles is well-documented and typically involves cleavage of the thiazole ring. For the parent compound, 2-aminobenzothiazole, the protonated molecule [M+H]⁺ appears at m/z 151, with characteristic fragments resulting from the loss of neutral molecules or radicals. nih.gov A similar pathway can be predicted for the 7-amino derivative, with key fragments arising from the loss of S, CS, or HCN moieties.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | Predicted m/z | Identity |
|---|---|---|
| [M]⁺˙ | 182 | Molecular Ion |
| [M-S]⁺˙ | 150 | Loss of a sulfur atom |
| [M-CS]⁺˙ | 138 | Loss of carbon monosulfide |
| [M-HCN]⁺˙ | 155 | Loss of hydrogen cyanide from the ring |
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While a crystal structure for this compound is not publicly available, analysis of related compounds provides significant insight. For instance, the crystal structure of 2-aminobenzothiazolinium nitrate (B79036) revealed that protonation occurs at the endocyclic thiazole nitrogen, confirming the iminium form in the solid state under acidic conditions. researchgate.net The structure also showed extensive hydrogen bonding between the aminium group, the thiazolinium N-H, and the nitrate anions. researchgate.net A crystal structure of this compound would unambiguously determine its tautomeric form in the solid state and reveal its hydrogen-bonding network, which governs its crystal packing. nih.gov
Electronic Absorption Spectroscopy (e.g., UV-Vis)
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions of the chromophore. The benzothiazole system is an effective chromophore, and its absorption spectrum is sensitive to substitution and the tautomeric form.
The UV-Vis spectrum of this compound is expected to show strong absorptions corresponding to π→π* transitions associated with the conjugated aromatic system. A study of benzothiazol-2-amine at neutral pH showed characteristic absorption bands. researchgate.net Theoretical calculations on related mercapto-azaazulene systems demonstrate that thiol and thione tautomers exhibit distinct absorption spectra, with different λ(max) values and intensities. researchgate.net Therefore, UV-Vis spectroscopy can serve as a valuable tool, especially when combined with theoretical calculations, to investigate the predominant tautomeric form in solution. The amino group at the 7-position is expected to act as an auxochrome, likely causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole-2-thiol.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax Range (nm) | Notes |
|---|---|---|
| π → π* | 250 - 350 | High-intensity bands from the conjugated benzothiazole system. |
| n → π* | > 350 | Lower intensity band, may be obscured by π→π* transitions. Sensitive to solvent polarity. |
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 7-Aminobenzo[d]thiazole-2-thiol and its derivatives, docking simulations are crucial for predicting their interaction with biological macromolecules, such as proteins and enzymes, which is fundamental in drug discovery and design. acs.org The 2-aminobenzothiazole (B30445) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov
Molecular docking simulations are frequently used to predict the binding affinity of ligands to their target receptors, often expressed as binding energy (in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). nih.gov While specific docking studies for this compound are not widely published, extensive research on analogous benzothiazole (B30560) and 2-aminothiazole (B372263) derivatives highlights the potential of this chemical class to bind to various important biological targets.
For instance, derivatives of the parent 2-aminobenzothiazole structure have shown potent inhibitory activity against several protein kinases, which are key targets in cancer therapy. nih.gov Docking studies on benzo[d]thiazole-2-thiol derivatives have also revealed their potential as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa by binding to the LasR system. nih.gov Furthermore, various 2-aminothiazole derivatives have been evaluated as inhibitors of enzymes such as carbonic anhydrase and cholinesterases. nih.gov These findings suggest that this compound is a promising candidate for forming stable complexes with numerous biological targets.
The predicted binding affinities for several analogous compounds are summarized in the table below, illustrating the therapeutic potential of this structural class.
Table 1: Predicted and Experimental Binding Affinities of Analogous Benzothiazole Derivatives
| Compound Class | Biological Target | Affinity Metric | Value | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazole Derivative (OMS14) | PIK3CD/PIK3R1 (p110 δ/p85 α) | % Inhibition | 65% | nih.gov |
| 2-Aminobenzothiazole Derivative (Compound 36) | Aurora B kinase | IC₅₀ | 0.12 µM | nih.gov |
| 2,4-Disubstituted Thiazole (B1198619) Derivative (Compound 7c) | Tubulin Polymerization | IC₅₀ | 2.00 µM | nih.gov |
| Benzo[d]thiazole-2-thiol Derivative (Compound 7) | LasR Quorum Sensing System | IC₅₀ | 45.5 µg/mL | nih.govrsc.org |
| 2-Amino-4-(4-chlorophenyl)thiazole | Human Carbonic Anhydrase I (hCA I) | Kᵢ | 0.008 µM | nih.gov |
| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Kᵢ | 0.129 µM | nih.gov |
| Pyridinyl-2-amine linked Benzothiazole-2-thiol (Compound 7e) | SKRB-3 Cancer Cell Line | IC₅₀ | 1.2 nM | mdpi.com |
Beyond predicting if a molecule will bind, computational docking provides detailed insights into how it binds. This includes identifying the specific amino acid residues in the receptor's active site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). acs.org
For the 2-aminobenzothiazole scaffold, specific interactions have been identified that are crucial for its biological activity. Molecular modeling studies show that the 2-aminobenzothiazole nucleus can fit into the adenine-binding region of protein kinases, forming key hydrogen bonds with hinge region residues like Ala157 and Glu155 in Aurora B kinase. nih.gov In another example, the 2-aminobenzothiazole motif was found to form two hydrogen bonds with Thr1994 and a cofactor (SAM), while the sulfur atom of the benzothiazole ring established important chalcogen bonds with residues Asp2065 and Gly2066. nih.gov
Docking of benzo[d]thiazole-2-thiol derivatives into the P. aeruginosa LasR receptor highlighted strong interactions between the benzothiazole moiety and key residues such as TRP-60, TYR-56, and LEU-36, as well as Pi-sulfur interactions with ASP-73. nih.gov These interactions are critical for stabilizing the ligand-receptor complex and are believed to be the basis for the observed quorum-sensing inhibitory activity. nih.gov
Table 2: Key Ligand-Receptor Interactions for Analogous Benzothiazole Scaffolds
| Scaffold | Biological Target | Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| 2-Aminobenzothiazole | Aurora B kinase | Ala157, Glu155 | Hydrogen Bond | nih.gov |
| 2-Aminobenzothiazole | NSD1 | Thr1994, Asp2065, Gly2066 | Hydrogen Bond, Chalcogen Bond | nih.gov |
| Benzo[d]thiazole-2-thiol | LasR Quorum Sensing System | TRP-60, TYR-56, LEU-36, ASP-73 | Hydrophobic, Pi-Sulfur Interaction | nih.gov |
| Benzothiazinone | VEGFR2 Kinase | GLU885, GLU917, ASP1046, LYS868, CYS919 | Hydrophobic, Pi-Pi Stacking, Hydrogen Bond | acs.org |
Tautomeric Equilibria Studies (e.g., Iminothiol-Thioamide Tautomerism)
This compound can exist in two tautomeric forms: the aminothiol (B82208) form and the iminothioamide (or thione) form. This phenomenon is known as iminothiol-thioamide tautomerism. The equilibrium between these two forms can be influenced by factors such as the solvent environment. Theoretical studies suggest that in certain conditions, the iminothiol tautomer is more predominant and its sulfur anion is a stronger nucleophile than the nitrogen anion of the thioamide form. researchgate.net This makes the iminothiol tautomer potentially more reactive. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies and stabilities of these tautomers to predict which form is more likely to exist under specific conditions. Understanding this equilibrium is vital as the different tautomers can exhibit distinct chemical reactivity and biological activity.
Analysis of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including the synthesis and transformation of benzothiazole derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most favorable reaction pathways.
For example, DFT calculations have been used to study the conformational, thermodynamic, and spectroscopic features of benzothiazole derivatives. mdpi.com Such studies analyze the HOMO-LUMO energy gap (ΔE) to predict the kinetic stability and reactivity of the compounds; a lower energy gap suggests higher reactivity. mdpi.com
The mechanisms for synthesizing the benzothiazole ring system, such as the copper-catalyzed intramolecular C-S cross-coupling, are believed to proceed via pathways like oxidative insertion and reductive elimination. organic-chemistry.org Computational analysis of these pathways helps to understand the role of the catalyst and the reaction conditions. Another application is in studying the transfer hydrogenation of imines, where benzothiazoline, a reduced form of benzothiazole, acts as a hydrogen source, converting into the more stable aromatic benzothiazole upon releasing a hydride. acs.org These theoretical investigations provide a deeper understanding of the molecule's reactivity and guide the development of new synthetic methodologies. organic-chemistry.orgmdpi.com
Emerging Applications in Chemical Science
Applications in Materials Science
The inherent aromatic and electron-rich nature of 7-Aminobenzo[d]thiazole-2-thiol, combined with the electron-donating amino group and the reactive thiol group, provides a powerful platform for the design of novel materials with tailored properties.
The benzothiazole (B30560) core is a well-established fluorophore. The development of push-pull systems, where electron-donating and electron-withdrawing groups are strategically placed on the aromatic ring, can lead to compounds with significant fluorescence. nih.gov Derivatives of aminobenzothiazole are integral to the creation of sophisticated fluorescent probes. These probes can exhibit a "turn-on" fluorescence response, where they are non-fluorescent until they react with a specific analyte.
For instance, the amino group in a compound like this compound can act as an electron donor, while other parts of a larger molecular system can be engineered to interact with specific targets. This principle has been used to design probes for biologically significant molecules. A probe developed for cysteine (Cys) detection, BT-AC, incorporated a benzothiazole unit and demonstrated a remarkable 4725-fold increase in fluorescence upon interaction with its target. researchgate.net Such probes are invaluable for real-time imaging in biological systems, including living cells and even whole organisms like zebrafish. researchgate.net The design often involves linking the benzothiazole fluorophore to a reactive group that targets thiols, leading to changes in the electronic structure and thus, the fluorescence output. nih.govrsc.org
Table 1: Characteristics of Benzothiazole-Based Fluorescent Probes
| Probe Name | Target Analyte(s) | Fluorescence Change | Stokes Shift (nm) | Detection Limit | Ref. |
|---|---|---|---|---|---|
| PP-BTA-4 | β-amyloid & α-synuclein aggregates | Significant Increase | Not Specified | 40-353 nM (K_d) | nih.gov |
| BT-AC | Cysteine (Cys) | ~4725-fold Increase | 135 | 32.9 nM | researchgate.net |
| Probe 7 | Thiols | 10-fold Increase (Two-Photon) | Not Specified | Not Specified | rsc.org |
The same electronic characteristics that make aminobenzothiazole derivatives excellent fluorophores also make them candidates for optoelectronic materials. The "push-pull" architecture, featuring an electron-donating group (like the amino group) and an electron-withdrawing group, creates a molecule with a significant dipole moment and potential for intramolecular charge transfer (ICT). This is a key feature for materials used in organic light-emitting diodes (OLEDs) and other electronic devices.
Research into benzothiazole derivatives has shown their utility in detecting protein aggregates associated with neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Specifically, newly synthesized push-pull benzothiazole (PP-BTA) derivatives were found to bind to β-amyloid and α-synuclein aggregates, resulting in a significant increase in fluorescence intensity. nih.gov This binding and subsequent optical response highlight the potential of these materials in advanced diagnostic imaging and sensor technology, which are core areas of optoelectronics. The ability to fine-tune the electronic properties by modifying the substituent groups on the benzothiazole ring allows for the rational design of materials with specific absorption and emission profiles. nih.gov
The thiol (-SH) group of this compound is highly reactive and can participate in several types of polymerization reactions. One of the most prominent examples is the thiol-epoxy "click" reaction. This reaction involves the rapid and efficient ring-opening of an epoxide by a thiol to form a β-hydroxy thioether. This process is known for its high yield, mild reaction conditions, and high selectivity, making it a valuable tool in polymer synthesis. mdpi.com
By incorporating this compound into a polymer backbone using this chemistry, materials with unique properties can be created. The benzothiazole unit can impart thermal stability, optical properties (fluorescence), and potentially conductive properties to the resulting polymer or resin. The amino group offers an additional site for cross-linking or further functionalization, allowing for the creation of complex, three-dimensional polymer networks.
Applications in Analytical Chemistry
The structure of this compound, with its nitrogen and sulfur heteroatoms, provides ideal coordination sites for metal ions. This has led to its exploration in the field of analytical chemistry for sensing and detection applications.
The nitrogen atom in the thiazole (B1198619) ring and the sulfur atom of the thiol group can act as a bidentate ligand, chelate, to bind with various metal ions. This binding event can be designed to trigger a measurable response, most commonly a change in color (colorimetric sensing) or fluorescence (fluorometric sensing). While direct studies on this compound for metal ion sensing are specific, the broader class of benzothiazole thiols has shown significant promise. The amino group can further modulate the electron density of the system, potentially enhancing the selectivity and sensitivity of the sensor for a particular metal ion. The formation of a stable complex between the benzothiazole ligand and a metal ion perturbs the electronic structure of the molecule, leading to a distinct and detectable spectroscopic signal.
Role as Synthetic Intermediates for Complex Molecular Architectures
Perhaps one of the most significant roles of this compound is as a versatile building block in organic synthesis. The presence of three distinct reactive sites—the nucleophilic amino group, the reactive thiol group, and the aromatic ring which can undergo electrophilic substitution—allows for a wide range of chemical transformations.
This versatility enables chemists to use it as a starting point for the synthesis of more complex molecules. For example, the thiol group can be alkylated or acylated, the amino group can be diazotized or converted into amides, and the benzene (B151609) ring can be further substituted. This has been demonstrated in the synthesis of various substituted 2-aminobenzo[d]thiazole derivatives, which serve as precursors for pharmacologically active compounds. nih.govacs.org The ability to systematically modify the structure at multiple positions allows for the creation of large libraries of compounds for drug discovery and materials science research. nih.govrsc.org For instance, derivatives have been synthesized as potential quorum sensing inhibitors, which are important in combating bacterial infections. nih.govrsc.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| BT-AC (2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate) |
| Cysteine |
| PP-BTA-4 |
| β-amyloid |
| α-synuclein |
| Methyl 4-aminobenzoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
